molecular formula C18H22N2O3S B2740923 (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1421453-77-1

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No. B2740923
CAS RN: 1421453-77-1
M. Wt: 346.45
InChI Key: VPSMJMBZMNZZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Isomorphism

  • Structural Studies : The compound has been used in structural studies, particularly in understanding isomorphism and molecular disorder. For example, research on isomorphous structures similar to the compound demonstrates the complexity in detecting isomorphism automatically during data-mining due to extensive disorder in molecular structures (Rajni Swamy et al., 2013).

Antagonist and Receptor Binding Studies

  • Antagonist and Receptor Binding : The compound or its analogs have been involved in studies to understand their interaction with specific receptors, like cannabinoid receptors. This includes the analysis of molecular interactions and the development of pharmacophore models for receptor ligands (Shim et al., 2002).

Synthesis and Characterization

  • Synthesis and Characterization : Several studies focus on the synthesis of this compound and its derivatives, including characterizing their structure using various spectroscopic techniques. These studies often involve confirming structures through X-ray diffraction and exploring molecular conformations (Prasad et al., 2018).

Potential Therapeutic Applications

  • Potential Therapeutic Applications : While directly avoiding information on drug use, dosage, and side effects, it is important to note that some derivatives of this compound have been evaluated for potential therapeutic applications, such as in the treatment of Parkinson's disease (Wang et al., 2017).

Antimicrobial Activity

  • Antimicrobial Activity : Several derivatives have been synthesized and tested for their antimicrobial activity. This includes exploring their efficacy against various bacterial and fungal strains, which is a crucial area of research in developing new antimicrobial agents (Mallesha & Mohana, 2014).

properties

IUPAC Name

[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13-11-17(19-23-13)18(21)20-9-7-14(8-10-20)12-24-16-5-3-15(22-2)4-6-16/h3-6,11,14H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSMJMBZMNZZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.